4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether
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Overview
Description
4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is an organic compound with the molecular formula C13H9BrClFO and a molecular weight of 315.57 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzyl ether structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether typically involves the reaction of 4-bromobenzyl alcohol with 3-chloro-4-fluorophenol in the presence of a suitable base and a coupling agent. Commonly used bases include potassium carbonate or sodium hydroxide, while coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The benzyl ether moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether moiety can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl-(3-chlorophenyl)ether
- 4-Bromobenzyl-(4-fluorophenyl)ether
- 3-Chloro-4-fluorophenylbenzyl ether
Uniqueness
4-Bromobenzyl-(3-chloro-4-fluorophenyl)ether is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms, which confer distinct chemical and physical properties. This combination of halogens can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-2-chloro-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSUMPRTTZQETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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